Sabizabulin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

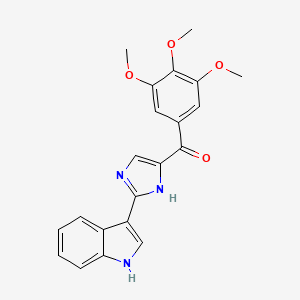

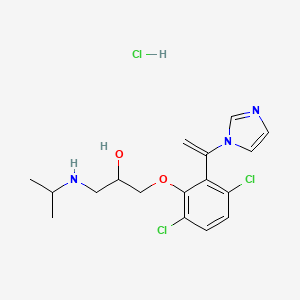

沙比珠林是一种化学化合物,属于吲哚和咪唑衍生物类。 它于2012年由Dalton、Li和Miller首次报道 . 沙比珠林正在被研究作为一种有丝分裂抑制剂和化疗药物,特别是在去势抵抗性转移性前列腺癌和SARS-CoV-2(COVID-19)感染中 . 它作用于微管,这是细胞骨架的一个组成部分,并且在抑制肿瘤生长和病毒复制方面显示出潜力 .

科学研究应用

沙比珠林在科学研究中有着广泛的应用,包括:

化学: 它被用作研究吲哚和咪唑衍生物行为的模型化合物。

生物学: 沙比珠林抑制微管聚合的能力使其成为研究细胞分裂和细胞骨架动力学的宝贵工具。

作用机制

沙比珠林通过与微管β亚基的秋水仙碱结合位点和α亚基上的一个新位点结合发挥作用。 这种结合会导致微管解聚并阻止其聚合 . 通过抑制有丝分裂纺锤体的形成,沙比珠林直接抑制肿瘤细胞的有丝分裂和试图形成新血管的内皮细胞 . 此外,它还抑制了包括SARS-CoV-2在内的病毒颗粒的运输以及促炎细胞因子的释放 .

安全和危害

未来方向

Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .

准备方法

沙比珠林的合成涉及多个步骤,从吲哚和咪唑衍生物的制备开始。反应条件通常包括使用特定的试剂和催化剂来促进目标化合物的形成。 工业生产方法侧重于通过控制反应条件和纯化过程来优化沙比珠林的产率和纯度 .

化学反应分析

沙比珠林经历各种化学反应,包括:

氧化: 沙比珠林可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可用于修饰沙比珠林中的官能团。

取代: 取代反应涉及用另一个官能团取代一个官能团,这可以改变化合物的性质。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

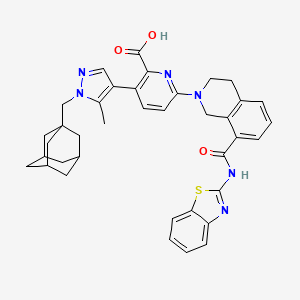

相似化合物的比较

沙比珠林与其他类似化合物相比具有独特性,因为它具有双重抗病毒和抗炎活性。类似的化合物包括:

紫杉醇: 一种广泛使用的化疗药物,也靶向微管,但具有不同的结合位点和作用机制。

秋水仙碱: 另一种微管抑制剂,具有不同的结合位点和临床应用。

多西他赛: 与紫杉醇类似,它靶向微管,但具有不同的药代动力学特性.

属性

IUPAC Name |

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGVHOVEXMOLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332881-26-1 |

Source

|

| Record name | Sabizabulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sabizabulin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)